(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]
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Overview
Description
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] is a complex organic compound that features a dibenzofuran core substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of dibenzofuran with oxazoline derivatives under specific conditions. One common method includes the use of a dibenzofuran precursor, which is reacted with (S)-4-isopropyl-2-oxazoline in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxazoline rings or the dibenzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the oxazoline rings or the dibenzofuran core .
Scientific Research Applications
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] primarily involves its role as a ligand in catalytic processes. The oxazoline groups can coordinate with metal centers, facilitating various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
6,6′-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2′-bipyridine: This compound also features oxazoline groups and is used in similar catalytic applications.
2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine: Another oxazoline-containing compound used as a ligand in asymmetric synthesis.
4,6-Bis(supermesitylphosphanylidenemethyl)dibenzofuran: This compound has a similar dibenzofuran core but different substituents, leading to distinct reactivity and applications.
Uniqueness
(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific combination of oxazoline groups and the dibenzofuran core. This unique structure provides it with distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRRYQTYNUBTGN-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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